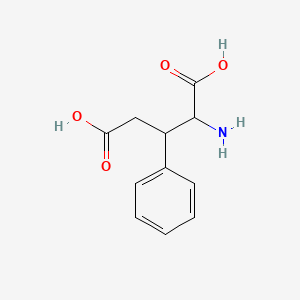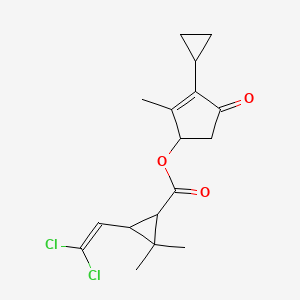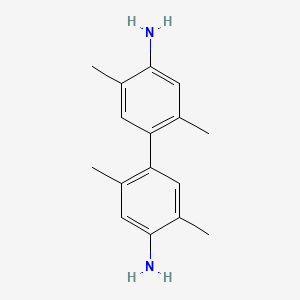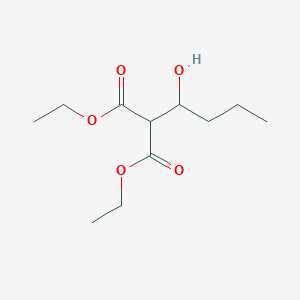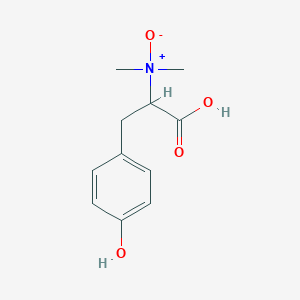
N,N-dimethyl-L-tyrosineN-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-L-tyrosineN-oxide is an organic compound with the chemical formula C11H15NO4 and a molecular weight of 225.24 g/mol . It is a white crystalline solid that is typically found in solution. This compound is used as a catalyst or intermediate in various chemical reactions and is significant in organic synthesis .
Preparation Methods
The preparation of N,N-dimethyl-L-tyrosineN-oxide generally involves the N,N-dimethylation of L-tyrosine followed by oxidation to form the nitro compound . The specific synthetic routes and reaction conditions can vary depending on the desired outcome and experimental setup. Industrial production methods often involve optimizing these conditions to achieve high yields and purity .
Chemical Reactions Analysis
N,N-dimethyl-L-tyrosineN-oxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nitro compounds.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dimethyl-L-tyrosineN-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N-dimethyl-L-tyrosineN-oxide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-dimethyl-L-tyrosineN-oxide can be compared with other similar compounds, such as:
L-tyrosine: The parent compound from which this compound is derived.
N,N-dimethyltryptamine: Another N,N-dimethylated compound with distinct biological activities.
N,N-dimethylformamide: A common polar solvent used in organic synthesis.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications .
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-hydroxy-3-(4-hydroxyphenyl)-N,N-dimethyl-1-oxopropan-2-amine oxide |
InChI |
InChI=1S/C11H15NO4/c1-12(2,16)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
DZSFJNJBBQOTGD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C(CC1=CC=C(C=C1)O)C(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


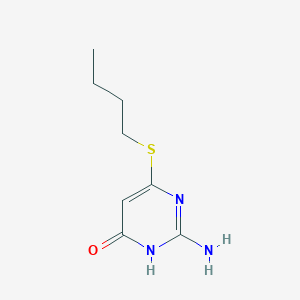
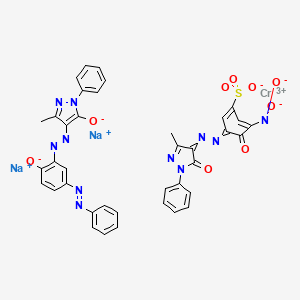
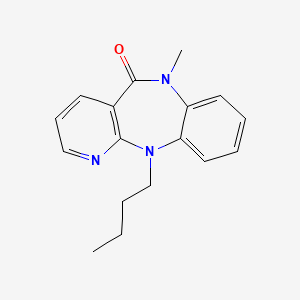
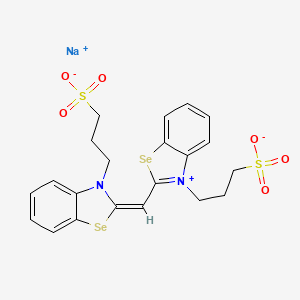
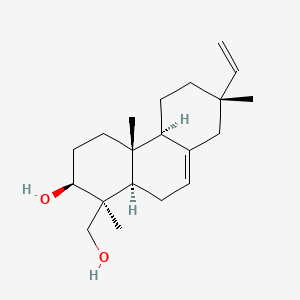
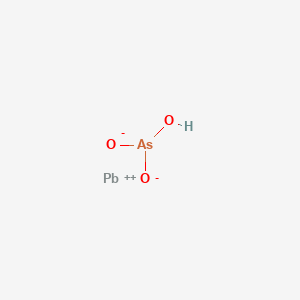
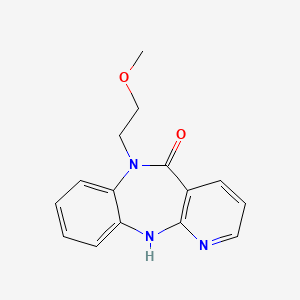
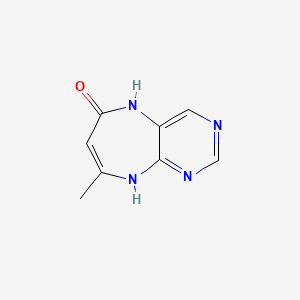
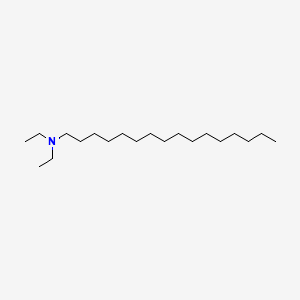
![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)
